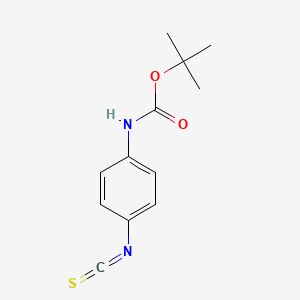

N-Boc-4-isothiocyanatoaniline

Description

Historical Perspectives on Isothiocyanates in Chemical Research

Isothiocyanates, characterized by the -N=C=S functional group, have a rich history in chemistry, initially gaining prominence through their isolation from natural sources. Many isothiocyanates are derived from the enzymatic conversion of glucosinolates, which are secondary metabolites found in cruciferous vegetables like broccoli, cabbage, and mustard. The pungent flavor of mustard, for instance, is attributed to allyl isothiocyanate.

Historically, the study of isothiocyanates was intertwined with the development of dye chemistry and the investigation of natural products. Over time, their synthetic utility was recognized, and they became valuable intermediates in organic synthesis. The isothiocyanate group is a potent electrophile, readily reacting with nucleophiles such as amines, alcohols, and thiols to form thioureas, thiocarbamates, and dithiocarbamates, respectively. This reactivity has been harnessed for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules.

Significance of Boc-Protected Amines in Contemporary Organic Synthesis

The introduction of the tert-butoxycarbonyl (Boc) protecting group revolutionized organic synthesis, particularly in the realm of peptide chemistry. The Boc group is prized for its ability to mask the nucleophilicity of primary and secondary amines, preventing them from undergoing unwanted side reactions during multi-step synthetic sequences.

The significance of Boc-protected amines lies in their stability under a broad range of reaction conditions, including those involving bases, nucleophiles, and catalytic hydrogenation. Crucially, the Boc group can be readily removed under acidic conditions, a process known as deprotection, to regenerate the free amine. This orthogonality allows for the selective deprotection of the Boc group in the presence of other acid-labile or base-labile protecting groups, a cornerstone of modern synthetic strategy. The widespread availability of Boc-protected amino acids and other building blocks has greatly facilitated the synthesis of peptides, pharmaceuticals, and other complex natural and unnatural products.

Structural Framework and Functional Group Reactivity of N-Boc-4-isothiocyanatoaniline

This compound, with the chemical formula C₁₂H₁₄N₂O₂S, possesses a unique molecular architecture that dictates its chemical behavior. The molecule consists of a central aniline (B41778) ring substituted at the 4-position with a reactive isothiocyanate group (-N=C=S) and at the 1-position with a Boc-protected amine group (-NHBoc).

The isothiocyanate group is the primary site of reactivity in this molecule. The carbon atom of the -N=C=S moiety is highly electrophilic and is susceptible to attack by a wide range of nucleophiles. This reactivity allows for the facile formation of thiourea (B124793) derivatives when reacted with primary or secondary amines.

The Boc-protected amine, on the other hand, is relatively inert under neutral and basic conditions. This protecting group effectively shields the nitrogen atom from participating in nucleophilic reactions, thereby directing the reactivity towards the isothiocyanate group. The Boc group can be selectively cleaved under acidic conditions to unmask the aniline amine, which can then be further functionalized. This dual-functionality makes this compound a valuable heterobifunctional linker in various synthetic applications.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 89631-75-4 |

| Molecular Formula | C₁₂H₁₄N₂O₂S |

| Molecular Weight | 250.32 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 118-122 °C |

| Solubility | Soluble in organic solvents like dichloromethane (B109758), chloroform, and ethyl acetate. |

Overview of Current Research Landscape and Academic Relevance

This compound has emerged as a key building block in several areas of modern chemical research, primarily due to its utility as a linker and a scaffold for creating diverse molecular libraries. Its presence in patents related to combinatorial synthesis, polymer conjugate vaccines, and drug delivery systems underscores its academic and industrial relevance. justia.comgoogle.comgoogle.com

In the field of medicinal chemistry, this compound serves as a versatile starting material for the synthesis of novel bioactive molecules. The isothiocyanate moiety can be used to conjugate the molecule to biomolecules or to form key structural motifs in drug candidates. For instance, it has been listed as a reactant in the synthesis of compounds for creating peptidomimetic libraries and derivatives of synergimycin antibiotics. justia.com

Furthermore, this compound is employed in the development of bioconjugates and materials for biomedical applications. Its ability to link to polymers and other macromolecules is valuable in the construction of targeted drug delivery systems and vaccine platforms. google.com The Boc-protected amine allows for subsequent modification after the initial conjugation reaction, providing a route to more complex and functionalized materials. The compound is also listed among reagents for solid-phase synthesis, highlighting its utility in the automated and high-throughput synthesis of compound libraries. google.com

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(4-isothiocyanatophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S/c1-12(2,3)16-11(15)14-10-6-4-9(5-7-10)13-8-17/h4-7H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMOFDGFIFPIQCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20350918 | |

| Record name | N-Boc-4-isothiocyanatoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89631-75-4 | |

| Record name | N-Boc-4-isothiocyanatoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Boc-4-isothiocyanatoaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of N Boc 4 Isothiocyanatoaniline

Precursor Synthesis and Aniline (B41778) Functionalization Strategies

The synthesis of N-Boc-4-isothiocyanatoaniline fundamentally relies on the strategic functionalization of an aniline precursor. This involves careful consideration of directing effects and reaction conditions to achieve the desired substitution pattern.

Methods for Para-Substitution of Aniline Precursors

The amino group of aniline is a strong activating group and directs electrophilic substitution to the ortho and para positions. libretexts.orgwikipedia.org However, the high reactivity of aniline can lead to overreaction, such as polyhalogenation, and can be problematic in reactions like Friedel-Crafts alkylation where the amino group can react with the catalyst. libretexts.org To control the reactivity and achieve selective para-substitution, the amino group is often acetylated to form acetanilide (B955). This modification attenuates the activating influence of the amino group, allowing for more controlled reactions. libretexts.org For instance, the nitration of acetanilide yields the para-nitro product in high yield, which can then be hydrolyzed to para-nitroaniline. libretexts.org

Another strategy to achieve para-substitution involves the use of palladium catalysis with a specific S,O-ligand, which has been shown to efficiently facilitate the para-olefination of N-benzyl ortho-substituted anilines. acs.org This method provides good yields and excellent para-selectivity. acs.org

Introduction of the Isothiocyanate Moiety

The isothiocyanate group (-N=C=S) is typically introduced by reacting a primary amine with a thiocarbonyl transfer reagent. rsc.org A common and classical method involves the use of thiophosgene (B130339) (CSCl2). researchgate.netwikipedia.org Thiophosgene reacts with primary amines to yield isothiocyanates. researchgate.netwikipedia.org This reaction is often preferential for primary amines, even in the presence of other reactive groups like hydroxyl or secondary amino groups. researchgate.net

An alternative and widely used method for synthesizing isothiocyanates from primary amines involves the in-situ generation of a dithiocarbamate (B8719985) salt. This is achieved by reacting the primary amine with carbon disulfide (CS2) in the presence of a base. cbijournal.comchemrxiv.org The resulting dithiocarbamate salt is then treated with a desulfurizing agent to yield the isothiocyanate. chemrxiv.org Various desulfurizing reagents have been employed, including di-tert-butyl dicarbonate (B1257347) (Boc2O). cbijournal.comchemrxiv.org

N-Boc Protection Strategies in Aniline Chemistry

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under various conditions and its facile removal under mild acidic conditions. nih.govwikipedia.org

Direct N-tert-Butoxycarbonylation of Amines

The direct N-tert-butoxycarbonylation of amines is most commonly achieved using di-tert-butyl dicarbonate (Boc2O). nih.govsigmaaldrich.com This reaction can be performed under various conditions, including catalyst-free methods in water or with the use of a base. nih.govorganic-chemistry.org The use of Boc2O is generally efficient and leads to the formation of N-tert-butylcarbamates in good yields. sigmaaldrich.com

Several catalysts have been developed to improve the efficiency of N-Boc protection, particularly for less nucleophilic anilines. These include iodine, nanocerium oxide, and various ionic liquids. researchgate.netbenthamdirect.com For instance, iodine has been shown to be an effective catalyst for the N-Boc protection of a wide range of amines, including aromatic amines, under solvent-free conditions. benthamdirect.com Quantum mechanics modeling has also shown that the presence of an alcohol like methanol (B129727) can lower the activation energy of the Boc protection of aniline, thereby increasing the reaction rate. wuxibiology.com

Orthogonal Protection Strategies for Multifunctional Molecules

In the synthesis of complex molecules with multiple functional groups, orthogonal protection strategies are essential. bham.ac.ukorganic-chemistry.org This approach allows for the selective removal of one protecting group in the presence of others, enabling sequential reactions at different sites within the molecule. bham.ac.uk

The Boc group is a key component of many orthogonal protection schemes. organic-chemistry.org For example, the Boc group is stable under basic conditions, which allows for the use of base-labile protecting groups like the fluorenylmethyloxycarbonyl (Fmoc) group in the same molecule. organic-chemistry.orgorganic-chemistry.org This orthogonality is critical in fields like peptide synthesis. rsc.org The development of new protecting groups, such as the gold(III)-labile Epoc group, further expands the possibilities for complex orthogonal protection strategies. rsc.org

Advanced Synthetic Approaches to this compound

The synthesis of this compound can be achieved through a multi-step process. A common route involves the initial N-Boc protection of a suitable aniline precursor, followed by the introduction of the isothiocyanate functionality.

One plausible synthetic pathway starts with 4-aminoaniline (p-phenylenediamine). The more nucleophilic amino group can be selectively protected with Boc2O. Subsequent reaction of the remaining free amino group with thiophosgene or through the dithiocarbamate route would yield the target molecule.

Another approach could involve starting with a precursor that already contains a group that can be converted to the isothiocyanate. For example, starting with N-Boc-4-aminobenzylamine, the benzylamine (B48309) could potentially be converted to the isothiocyanate, though this would require specific and potentially complex transformations.

The following table summarizes the key reactions involved in the synthesis of this compound:

| Reaction Step | Reagents and Conditions | Purpose | Reference |

| N-Boc Protection of Aniline | Di-tert-butyl dicarbonate (Boc2O), often with a base or catalyst | To protect the amino group and control reactivity. | nih.govsigmaaldrich.com |

| Introduction of Isothiocyanate | Thiophosgene (CSCl2) or Carbon Disulfide (CS2) followed by a desulfurizing agent | To introduce the isothiocyanate functional group. | researchgate.netcbijournal.comchemrxiv.org |

The following table lists the key reagents and their roles in the synthesis:

| Reagent | Role | Reference |

| Aniline Precursor | Starting material for the synthesis. | |

| Di-tert-butyl dicarbonate (Boc2O) | Reagent for N-Boc protection. | nih.govsigmaaldrich.com |

| Thiophosgene (CSCl2) | Reagent for direct conversion of amine to isothiocyanate. | researchgate.netwikipedia.org |

| Carbon Disulfide (CS2) | Reagent for forming dithiocarbamate intermediate. | cbijournal.comchemrxiv.org |

| Base (e.g., NaHCO3, Et3N) | Used in both Boc protection and dithiocarbamate formation. | nih.govreddit.com |

| Desulfurizing Agent (e.g., Boc2O) | To convert dithiocarbamate to isothiocyanate. | cbijournal.comchemrxiv.org |

Catalyst-Free and Green Chemistry Approaches

The development of green synthetic routes to aryl isothiocyanates has focused on replacing hazardous reagents and minimizing waste. Several one-pot methods starting from the corresponding amine (in this case, N-Boc-4-aminoaniline) and carbon disulfide have been established, aligning with the principles of green chemistry.

One approach utilizes sodium hydroxide (B78521) (NaOH) as an inexpensive and readily available promoter. In this method, NaOH acts as both the base and the desulfurating agent, decomposing the dithiocarbamate intermediate formed in situ. tandfonline.comtandfonline.com This reaction proceeds under mild, benchtop conditions at room temperature and avoids the need for additional, often toxic, desulfurating agents. tandfonline.com Similarly, calcium oxide (CaO), another cheap and non-toxic reagent, has been employed to serve the dual role of base and desulfurating agent, affording aryl isothiocyanates in moderate to high yields. benthamdirect.com

Another green method employs sodium persulfate (Na₂S₂O₈) for the desulfurization step in water, a green solvent. rsc.org This procedure is efficient for a wide range of aryl amines and is noted for its operational simplicity and compatibility with various functional groups. rsc.org The use of zinc peroxide has also been reported as a clean and efficient desulfurizing agent in the synthesis of organic isothiocyanates. researchgate.net These methods represent significant progress in creating more sustainable pathways for the synthesis of compounds like this compound.

Table 1: Comparison of Green Synthesis Methods for Aryl Isothiocyanates

| Method | Reagents | Key Features | Ref |

|---|---|---|---|

| NaOH-Promoted | Aryl amine, CS₂, NaOH | One-pot, catalyst-free, mild room temperature conditions. | tandfonline.comtandfonline.com |

| CaO-Mediated | Aryl amine, CS₂, CaO | Cost-effective, uses a non-toxic dual-function reagent. | benthamdirect.com |

| Na₂S₂O₈-Mediated | Aryl amine, CS₂, Na₂S₂O₈, Water | Utilizes water as a green solvent, good chemoselectivity. | rsc.org |

| Zinc Peroxide | Amine, CS₂, Liquid NH₃, ZnO₂ | Clean and efficient desulfurization. | researchgate.net |

Chemo- and Regioselective Synthesis

The synthesis of this compound is inherently a chemo- and regioselective process. The starting material, mono-protected N-Boc-1,4-phenylenediamine, has two different amino groups. The Boc-protected amine is unreactive under the conditions used to convert the free amine into the isothiocyanate. This orthogonality is crucial for the successful synthesis.

The reaction of the free amino group at the 4-position with carbon disulfide selectively forms a dithiocarbamate salt, leaving the Boc-protected amino group at the 1-position intact. google.comd-nb.info The subsequent desulfurization step to form the isothiocyanate is also designed to be selective and not affect the acid-sensitive Boc group. d-nb.info For example, methods using desulfurating agents like propane (B168953) phosphonic acid anhydride (B1165640) (T3P®) or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) have been shown to be effective while preserving other functional groups. d-nb.inforesearchgate.net The choice of a mild base, such as triethylamine, during the formation of the dithiocarbamate intermediate is also key to preventing premature deprotection or side reactions. google.com

Industrial Scale Synthesis Feasibility and Optimization

The feasibility of synthesizing this compound on an industrial scale hinges on factors such as cost, safety, efficiency, and environmental impact. The move away from the highly toxic and volatile thiophosgene is a critical step for large-scale production safety. google.comsorbonne-universite.fr

Modern one-pot syntheses using carbon disulfide and various desulfurating agents offer significant advantages for industrial application. tandfonline.comd-nb.info Methods promoted by inexpensive reagents like NaOH or CaO are particularly attractive due to their low cost and operational simplicity. tandfonline.combenthamdirect.com The ability to perform these reactions on a gram scale has been demonstrated, suggesting good scalability. tandfonline.com For instance, the one-pot synthesis of diurethane derivatives of lysine (B10760008) has been successfully scaled up, highlighting the industrial potential of such streamlined processes. pharm.or.jp

Optimization for industrial synthesis would involve fine-tuning reaction parameters such as solvent choice, temperature, and reaction time to maximize yield and purity while minimizing cost and waste. The development of continuous flow processes could also offer a path to safer and more efficient large-scale production. researchgate.net

Deprotection Methodologies for the N-Boc Group

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under many reaction conditions and its relatively straightforward removal. The deprotection of the N-Boc group in this compound to yield 4-isothiocyanatoaniline (B99312) is a key step in its use as a synthetic intermediate.

Acidic Conditions for Boc Cleavage

The most common method for the removal of the N-Boc group is through acidolysis. tandfonline.comgoogle.com Strong acids are typically employed for this purpose. A solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) is a standard protocol that usually results in rapid and clean deprotection at room temperature. tandfonline.com

Alternatively, hydrochloric acid (HCl) in solvents such as dioxane, ethyl acetate, or methanol is frequently used. google.comd-nb.info Phosphoric acid has also been reported for effective Boc cleavage. d-nb.info These acidic methods are generally high-yielding, but their primary drawback is the potential incompatibility with other acid-sensitive functional groups that might be present in the molecule. rti.org The isothiocyanate group is generally stable under these acidic conditions.

Table 2: Common Acidic Reagents for N-Boc Deprotection

| Reagent | Typical Solvent | Conditions | Ref |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | tandfonline.com |

| Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate | Room Temperature | google.com |

| Phosphoric Acid | Tetrahydrofuran (THF) | Room Temperature | d-nb.info |

| p-Toluenesulfonic Acid (p-TSA) | Dichloromethane/THF | Room Temperature | d-nb.info |

Neutral and Selective Deprotection Protocols

To circumvent the use of strong acids, several neutral deprotection methods have been developed. Thermal deprotection offers one such alternative. Heating N-Boc protected amines in certain solvents can effect the cleavage of the Boc group without any added acid catalyst. google.com Continuous flow reactors have been shown to facilitate this process, allowing for precise temperature control and demonstrating selectivity, for example, in the deprotection of an aryl N-Boc group in the presence of an alkyl N-Boc group. google.com

The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), as solvents provides another neutral deprotection strategy. rsc.orgresearchgate.net Heating the N-Boc compound in these solvents can lead to clean deprotection, with the process often being accelerated by microwave irradiation. rsc.org This method is advantageous as the product can often be isolated by simple solvent evaporation. rsc.org

Furthermore, iodine has been reported as a catalyst for the neutral and selective deprotection of N-Boc groups under either solvent-free conditions or in a solvent at room temperature. chemicalbook.com This represents an effective and mild alternative to traditional acidic methods. chemicalbook.com

Catalytic Deprotection Methods

Catalytic methods provide an alternative route for N-Boc cleavage, often under milder conditions. A range of heterogeneous catalysts have been shown to be effective. These are typically solid acid catalysts such as sulfonated resins (e.g., Dowex), zeolites (e.g., HY-Zeolite), or silica (B1680970) gel-supported sodium hydrogen sulfate. researchgate.net The advantage of these catalysts is the ease of separation from the reaction mixture, although an equivalent amount of catalyst is often needed as the product amine salt binds to the acidic sites on the solid support. researchgate.net Notably, some of these solid catalysts exhibit selectivity for the deprotection of N-Boc on aromatic amines over aliphatic ones. researchgate.net

Dawson heteropolyacid is another example of a recoverable and reusable catalyst that efficiently cleaves the Boc group from amines and sulfamides under mild conditions. tandfonline.com

Mechanistic Investigations of N Boc 4 Isothiocyanatoaniline Reactions

Reaction Kinetics and Thermodynamics in Isothiocyanate Transformations

The kinetics of reactions involving aryl isothiocyanates, such as N-Boc-4-isothiocyanatoaniline, are predominantly governed by the nucleophilic addition to the electrophilic carbon atom of the isothiocyanate group (-N=C=S). The rate of these reactions is highly dependent on the nature of the nucleophile, the solvent, and the electronic properties of the substituents on the aromatic ring.

While specific kinetic data for this compound is not extensively available in the literature, the general principles can be illustrated by examining analogous systems. For instance, the reaction of aryl isothiocyanates with primary amines to form thioureas typically follows second-order kinetics, being first order in both the isothiocyanate and the amine.

A theoretical study on the reaction of phenyl carbonyl isothiocyanates with pyridines suggests a stepwise mechanism. rsc.orgbohrium.com This can be extrapolated to the reaction of this compound with a generic nucleophile. The initial step involves the nucleophilic attack on the isothiocyanate carbon, forming a tetrahedral intermediate. This is often the rate-determining step. The subsequent steps, involving proton transfer and rearrangement, are typically faster.

The thermodynamic profile of these reactions is generally favorable, with the formation of the stable thiourea (B124793) linkage being the driving force. The Gibbs free energy of the reaction is typically negative, indicating a spontaneous process. The precise thermodynamic parameters are influenced by the bond energies of the reactants and products, as well as solvation effects.

Table 1: Illustrative Kinetic Data for the Reaction of an Aryl Isothiocyanate with an Amine

| Reactant 1 | Reactant 2 | Solvent | Rate Constant (k) [M⁻¹s⁻¹] |

| Phenyl isothiocyanate | Aniline (B41778) | Acetonitrile | 0.025 |

| 4-Nitrophenyl isothiocyanate | Aniline | Acetonitrile | 0.150 |

| 4-Methoxyphenyl isothiocyanate | Aniline | Acetonitrile | 0.008 |

Note: The data in this table is illustrative and based on general trends observed for aryl isothiocyanates. It does not represent experimentally determined values for this compound.

Elucidation of Reaction Mechanisms Involving the Isothiocyanate Group

The isothiocyanate group is a versatile functional group that can undergo a variety of reactions, most notably nucleophilic additions. The mechanism of these reactions has been a subject of numerous studies.

In the case of this compound reacting with an amine, the generally accepted mechanism proceeds as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate group.

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a zwitterionic tetrahedral intermediate.

Proton Transfer: A proton is transferred from the amine nitrogen to the nitrogen of the isothiocyanate group, a process that can be intramolecular or mediated by solvent molecules.

Thiourea Formation: The resulting neutral intermediate is the stable thiourea product.

Computational studies on related systems have provided valuable insights into the transition states and intermediates involved in these transformations. mdpi.com These studies support a stepwise mechanism and highlight the importance of the electronic nature of both the isothiocyanate and the nucleophile in determining the reaction pathway.

Role of the Boc Protecting Group in Directing Reactivity and Selectivity

The tert-butyloxycarbonyl (Boc) protecting group on the aniline nitrogen plays a significant role in modulating the reactivity and selectivity of this compound. The Boc group is an electron-withdrawing group through its carbonyl functionality, which can influence the electronic properties of the aniline ring.

However, the lone pair of electrons on the nitrogen atom can still participate in resonance with the aromatic ring, albeit to a lesser extent compared to an unprotected aniline. This resonance effect makes the para-position, where the isothiocyanate group is located, more electron-rich than it would be without the Boc-protected amino group.

The steric bulk of the Boc group is another crucial factor. It can hinder reactions at the adjacent positions on the aromatic ring, thereby directing reactions to other sites. In the context of the isothiocyanate group's reactivity, the electronic influence of the N-Boc group is more direct. By donating electron density to the ring, it can slightly decrease the electrophilicity of the isothiocyanate carbon, potentially slowing down the rate of nucleophilic attack compared to an aryl isothiocyanate with a strongly electron-withdrawing group at the para-position.

Influence of Substituents on Reaction Profiles

The reactivity of aryl isothiocyanates is highly sensitive to the nature of the substituents on the aromatic ring. This can be rationalized using Hammett plots, which correlate the reaction rates with the electronic properties of the substituents.

For the reaction of para-substituted phenyl isothiocyanates with nucleophiles, a positive slope (ρ > 0) in the Hammett plot is typically observed. This indicates that electron-withdrawing groups, which increase the electrophilicity of the isothiocyanate carbon, accelerate the reaction. Conversely, electron-donating groups slow down the reaction.

The N-Boc-amino group (-NHBoc) at the para-position of this compound is considered an electron-donating group due to the resonance effect of the nitrogen lone pair. Therefore, this compound is expected to be less reactive towards nucleophiles than, for example, 4-nitrophenyl isothiocyanate. The acetyl group attached to the amino group in acetanilide (B955), which has a -I effect, makes the lone pair of electrons on the nitrogen atom less available. quora.com

Table 2: Hammett Substituent Constants (σp) for Various para-Substituents

| Substituent | σp Value |

| -NO₂ | 0.78 |

| -CN | 0.66 |

| -Cl | 0.23 |

| -H | 0.00 |

| -CH₃ | -0.17 |

| -OCH₃ | -0.27 |

| -NH₂ | -0.66 |

| -NHBoc | ~ -0.4 (estimated) |

Note: The σp value for -NHBoc is an approximation based on its expected electron-donating character.

Theoretical studies on the nucleophilic substitution reactions of substituted phenyl carbonyl isothiocyanates have shown that the Hammett coefficients (ρ) can vary depending on the reaction conditions and the nature of the nucleophile. rsc.orgbohrium.com These studies provide a framework for predicting the reactivity of this compound in various chemical transformations.

Applications in Advanced Organic Synthesis Using N Boc 4 Isothiocyanatoaniline

Utilization as a Building Block in Complex Molecule Construction

The strategic placement of two distinct functional groups makes N-Boc-4-isothiocyanatoaniline an important building block, or "monomer," in combinatorial synthesis. This approach involves the systematic and repetitive connection of various building blocks to generate large arrays of diverse molecular entities. chemrxiv.org Researchers have incorporated this compound into synthetic pathways to create extensive libraries of compounds, including peptidomimetics and derivatives of complex natural products. chemrxiv.org

In this context, the isothiocyanate group can be reacted first, for instance with an amine to form a thiourea (B124793) linkage. Subsequently, the Boc-protecting group can be removed under acidic conditions to liberate the aniline (B41778) amine, which is then available for further reactions, such as amide bond formation. This stepwise reactivity allows for the controlled and directional assembly of intricate molecules. Its application has been noted in the development of combinatorial libraries aimed at discovering unique, biologically active compounds. chemrxiv.org

Isothiocyanate-Mediated Coupling Reactions

The isothiocyanate moiety (-N=C=S) is a powerful electrophile that readily reacts with nucleophiles, most notably primary amines, to form stable thiourea linkages. This coupling reaction is highly efficient and typically proceeds under mild conditions, often at room temperature without the need for a catalyst.

A clear example of this is the reaction of this compound with a primary amine in a suitable solvent. The reaction forms a disubstituted thiourea derivative, which serves as a key intermediate in the synthesis of more complex molecules. researchgate.net This robust coupling is a cornerstone of its utility in medicinal chemistry and materials science.

Interactive Data Table: Example of Isothiocyanate Coupling

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |

| This compound | Methylamine | Ethanol | Room Temp, 72h | tert-butyl (4-(3-methylthioureido)phenyl)carbamate |

Role in Heterocycle Synthesis

While direct synthesis of heterocycles using this compound as the starting material is not extensively documented in dedicated studies, the isothiocyanate group and the thiourea derivatives it forms are well-established precursors for a vast array of heterocyclic compounds. sci-hub.setandfonline.com The thiourea moiety is a versatile intermediate that can undergo intramolecular or intermolecular cyclization reactions to yield various N- and S-containing heterocycles. ekb.egresearchgate.net

For example, N,N'-disubstituted thioureas, which can be synthesized from aryl isothiocyanates, are known to undergo oxidative cyclization to form thiazoles or can be used to synthesize thiazolidinones when reacted with reagents like chloroacetamide. ekb.egnih.gov The general reactivity of aryl isothiocyanates makes them valuable in the synthesis of thiazoles, imidazoles, triazoles, and thiadiazines, among others. sci-hub.se Therefore, this compound serves as an excellent starting point for creating thiourea intermediates that can be further elaborated into diverse heterocyclic systems of interest in medicinal chemistry.

Application in Divergent Synthesis Strategies

Divergent synthesis is a strategy that enables the creation of a wide range of structurally distinct compounds from a common intermediate. This compound is well-suited for such strategies due to its orthogonal protecting groups and reactive sites.

Its use in combinatorial chemistry to build large libraries is a prime example of a divergent approach. chemrxiv.org Starting with the this compound core, one can first react the isothiocyanate group with a diverse set of amines to create a library of thiourea intermediates. Following this, the Boc group can be removed, and the newly exposed aniline can be coupled with a different set of building blocks (e.g., carboxylic acids, sulfonyl chlorides). This two-step process allows for the exponential generation of molecular diversity from a single starting scaffold, facilitating the exploration of chemical space in drug discovery programs. chemrxiv.org

Interactive Data Table: Divergent Synthesis Potential

| Step | Reactive Group | Example Reactant Class | Resulting Intermediate Class |

| 1 | Isothiocyanate | Library of Primary Amines (R¹-NH₂) | Library of Boc-protected Thioureas |

| 2 | Aniline (after deprotection) | Library of Carboxylic Acids (R²-COOH) | Library of Disubstituted Thiourea-Amides |

Use in Click Chemistry and Bioconjugation Reactions

The reaction between an isothiocyanate and a primary amine is a highly efficient and selective ligation reaction frequently used in bioconjugation. This reaction is employed to attach molecules to proteins, peptides, or other biomolecules that possess available lysine (B10760008) residues or a free N-terminus. The resulting thiourea bond is very stable under physiological conditions.

While this coupling is highly robust and often described as a "click-like" reaction due to its efficiency and specificity, it does not fall under the canonical definition of "click chemistry," which typically refers to reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov

This compound can be used as a linker in bioconjugation. For instance, it can be incorporated into a larger molecule which is then attached to a biological target. Its utility has been noted in patents describing the creation of bifunctional molecules and polymer conjugate vaccines, where linking different molecular entities is crucial. The isothiocyanate provides a reliable handle for conjugation to amine-containing molecules.

Role in Medicinal Chemistry and Drug Discovery

Scaffold for Drug Lead Identification and Optimization

The molecular framework of N-Boc-4-isothiocyanatoaniline serves as an invaluable scaffold in the quest for novel drug leads. The presence of the isothiocyanate group allows for facile reaction with a wide array of nucleophiles, such as amines and thiols, to generate a library of thiourea (B124793) and dithiocarbamate (B8719985) derivatives. This combinatorial approach enables the rapid generation of molecular diversity, a key strategy in identifying initial "hit" compounds in high-throughput screening campaigns.

Furthermore, the Boc-protected amine offers a strategic point for chemical modification during the lead optimization phase. The tert-butyloxycarbonyl (Boc) group is a well-established protecting group in organic synthesis that can be readily removed under acidic conditions to reveal the free amine. This unmasked amino group can then be subjected to a variety of chemical transformations, including acylation, alkylation, and sulfonylation, allowing for the systematic exploration of the chemical space around the core scaffold to enhance potency, selectivity, and pharmacokinetic properties.

Design and Synthesis of Bioactive Compounds

The inherent reactivity of the isothiocyanate moiety makes this compound a key starting material for the synthesis of a wide range of bioactive compounds.

Exploration of Pharmacological Activity (e.g., cytotoxic activity of related compounds)

While specific studies detailing the cytotoxic activity of direct derivatives of this compound are not extensively documented in publicly available research, the broader class of isothiocyanate-containing compounds and their thiourea derivatives have demonstrated significant pharmacological activities, including cytotoxic effects against various cancer cell lines. For instance, a new series of 12 N(4)-substituted isatin-3-thiosemicarbazones, which share a similar reactive pathway to compounds derived from this compound, were synthesized and screened for in vitro cytotoxic effects. Several of these compounds exhibited a high degree of cytotoxic activity in the brine shrimp bioassay, with LD50 values ranging from 1.10 x 10⁻⁵ M to 3.10 x 10⁻⁵ M. nih.gov This suggests that derivatives of this compound hold promise for the development of novel anticancer agents.

Structure-Activity Relationship (SAR) Studies

This compound is an ideal starting point for conducting Structure-Activity Relationship (SAR) studies. By systematically varying the nucleophile that reacts with the isothiocyanate group and modifying the substituents on the aromatic ring after deprotection of the amine, medicinal chemists can elucidate the key structural features required for biological activity.

For example, in a study focused on isothiocyanates as tubulin polymerization inhibitors, a series of structurally diverse isothiocyanates were synthesized and evaluated. mdpi.com The study revealed that the chemical structure of isothiocyanates strongly influences their potential as tubulin polymerization inhibitors and that there is a significant correlation between tubulin polymerization inhibition and cell cycle arrest. mdpi.com Although this compound was not directly used in this particular study, it provides a clear framework for how this compound could be utilized to generate a library of analogs for SAR exploration against various biological targets. The general findings from such studies are often compiled into tables to visualize the impact of different functional groups on activity.

Table 1: Illustrative SAR Data for Isothiocyanate Analogs

| Compound ID | R Group Modification | Target Activity (IC50, µM) |

| Analog 1 | Phenyl | 10.5 |

| Analog 2 | 4-Chlorophenyl | 5.2 |

| Analog 3 | 4-Methoxyphenyl | 15.8 |

| Analog 4 | Naphthyl | 2.1 |

Note: This table is illustrative and based on general findings for isothiocyanate analogs, not specific derivatives of this compound.

Development of Enzyme Inhibitors and Receptor Ligands

The thiourea linkage formed from the reaction of this compound is a common motif in various enzyme inhibitors and receptor ligands. Thiourea derivatives have been successfully developed as inhibitors for a range of enzymes, including carbonic anhydrases. nih.gov The ability of the thiourea group to form hydrogen bonds and coordinate with metal ions makes it an effective pharmacophore for interacting with the active sites of enzymes.

While direct examples of receptor ligands synthesized from this compound are not prevalent in the literature, the isothiocyanate functionality has been incorporated into ligands for various receptors. The reactive nature of the isothiocyanate allows for its use as a covalent probe to irreversibly bind to and label receptors, which can be a powerful tool for studying receptor function and for the development of long-acting therapeutics.

Prodrug Design and Delivery Systems Utilizing Boc Chemistry

The Boc protecting group on this compound plays a crucial role in the context of prodrug design. A prodrug is an inactive or less active form of a drug that is metabolized in the body to the active form. The Boc group can be used to mask a pharmacologically important amine functionality in a drug candidate. This can improve the drug's oral bioavailability by increasing its lipophilicity and protecting it from first-pass metabolism in the liver. Once absorbed, the Boc group can be cleaved by acidic conditions or enzymatic action in the target tissue to release the active drug.

This strategy allows for controlled drug release and can help to reduce off-target side effects. The versatility of Boc chemistry provides a robust platform for designing and synthesizing prodrugs with tailored release profiles.

Chemical Probe Development in Chemical Biology

In chemical biology, chemical probes are small molecules used to study and manipulate biological systems. This compound can serve as a precursor for the development of such probes. The isothiocyanate group can be used to covalently attach the molecule to a protein of interest. The aniline (B41778) scaffold can be further modified to incorporate reporter tags, such as fluorescent dyes or biotin, after the removal of the Boc protecting group.

These bifunctional probes can be used for a variety of applications, including:

Target Identification: Identifying the protein targets of a bioactive compound.

Enzyme Activity Profiling: Assessing the activity of specific enzymes in complex biological samples.

Imaging: Visualizing the localization of proteins within cells and tissues.

The modular nature of this compound, allowing for the independent introduction of a reactive group and a reporter tag, makes it a valuable tool for the design and synthesis of customized chemical probes for chemical biology research.

Applications in Radiopharmaceutical Chemistry

While direct radiolabeling studies specifically involving this compound are not extensively documented in publicly available literature, its chemical structure suggests a significant potential role in the field of radiopharmaceutical chemistry. The isothiocyanate group (-N=C=S) is a well-established reactive moiety used for conjugating molecules to proteins, peptides, and other biomolecules. nih.gov This functionality makes it a valuable tool for linking a chelating agent, which can hold a radionuclide, to a targeting vector like a monoclonal antibody.

The general strategy involves a bifunctional chelator appended with an isothiocyanate group. nih.gov This bifunctional molecule can first be complexed with a diagnostic or therapeutic radionuclide. Subsequently, the isothiocyanate group can react with primary amine groups (e.g., from lysine (B10760008) residues) on a targeting biomolecule to form a stable thiourea bond. This process effectively attaches the radioactive payload to the targeting agent, which then delivers it to a specific site in the body, such as a tumor.

The N-Boc protecting group on the aniline nitrogen of this compound provides a strategic advantage in multistep syntheses of such radiopharmaceuticals. The Boc group is stable under many reaction conditions but can be removed under acidic conditions. wikipedia.org This allows for the isothiocyanate group to be selectively reacted first, followed by the deprotection of the Boc group to reveal the aniline amine. This newly exposed amine can then be used for further chemical modifications, providing a route to more complex and multifunctional radiopharmaceutical agents.

Investigation as a Precursor to Pharmacologically Active Agents

This compound serves as a versatile precursor in the synthesis of various pharmacologically active agents, primarily due to the reactivity of its isothiocyanate group and the latent reactivity of the Boc-protected aniline. The isothiocyanate moiety readily reacts with nucleophiles such as amines, hydrazines, and thiols to form thiourea, thiosemicarbazide, and dithiocarbamate linkages, respectively. These linkages are present in a wide array of compounds with diverse biological activities. mdpi.comnih.gov

Thiourea derivatives, in particular, are a significant class of compounds in medicinal chemistry, known to exhibit a broad spectrum of pharmacological properties including anticancer, antiviral, antibacterial, and enzyme inhibitory activities. mdpi.combiointerfaceresearch.com The synthesis of N,N'-disubstituted thioureas is straightforwardly achieved by reacting an isothiocyanate, such as this compound, with a primary or secondary amine. The Boc-protected aniline portion of the molecule can be deprotected in a subsequent step to allow for further functionalization, enabling the creation of a library of related compounds for structure-activity relationship (SAR) studies.

A key area where isothiocyanate precursors are valuable is in the development of kinase inhibitors. researchgate.netnih.gov Many kinase inhibitors feature a urea (B33335) or thiourea substructure that plays a crucial role in binding to the target enzyme. The isothiocyanate group can be used to introduce this critical pharmacophore into a molecule. For instance, this compound could be reacted with an amine-containing fragment of a potential kinase inhibitor, followed by deprotection and further elaboration to yield the final drug candidate.

The general synthetic utility is highlighted in the following table, which outlines the types of pharmacologically relevant structures that can be synthesized from an isothiocyanate precursor.

| Precursor Functional Group | Reactant | Resulting Linkage/Core Structure | Examples of Biological Activity |

| Isothiocyanate (-N=C=S) | Primary/Secondary Amine | Thiourea | Anticancer, Antiviral, Kinase Inhibition mdpi.combiointerfaceresearch.com |

| Isothiocyanate (-N=C=S) | Hydrazine derivative | Thiosemicarbazide | Anticonvulsant, Antimicrobial nih.gov |

| Isothiocyanate (-N=C=S) | Thiol | Dithiocarbamate | Enzyme Inhibition, Anticancer mdpi.com |

| Isothiocyanate (-N=C=S) | Amino acid | N-Acylthiourea derivative | Various, used in combinatorial chemistry mdpi.com |

The presence of the Boc-protected amine in this compound adds another layer of synthetic versatility. After the initial reaction at the isothiocyanate group, the Boc group can be removed to expose the aniline nitrogen. This amine can then undergo a variety of reactions, such as acylation, alkylation, or participation in the formation of heterocyclic rings, to generate more complex and potentially more potent and selective therapeutic agents. nih.gov This stepwise approach allows for the systematic modification of different parts of the molecule to optimize its pharmacological profile.

Contributions to Materials Science and Engineering

Function as a Crosslinking Agent in Polymer Science

N-Boc-4-isothiocyanatoaniline serves as an effective crosslinking agent in polymer science, primarily through the reaction of its isothiocyanate group. This functional group engages in nucleophilic addition reactions with primary and secondary amines present in polymer chains, leading to the formation of stable thiourea (B124793) linkages. This process transforms linear or branched polymers into a three-dimensional network structure, significantly enhancing the mechanical properties of the resulting material.

The reaction between the isothiocyanate and amine functionalities is typically rapid and proceeds efficiently without the need for a catalyst, which is advantageous for many polymerization processes. The resulting polythiourea networks exhibit improved strength, thermal stability, and solvent resistance compared to their non-crosslinked counterparts.

The presence of the Boc-protected amine on the other end of the molecule introduces a "latent" functionality. Once the initial crosslinking via the isothiocyanate group is complete, the Boc group can be removed under acidic conditions to expose the primary amine. This newly available amine can then participate in a second crosslinking reaction or be used to introduce other functional moieties, allowing for the creation of complex and well-defined polymer networks.

Development of Functional Polymeric Materials

The dual functionality of this compound is instrumental in the development of a wide range of functional polymeric materials. By incorporating this molecule into a polymer backbone or as a pendant group, materials with tailored properties and functionalities can be achieved.

For instance, after the initial polymerization or crosslinking through the isothiocyanate group, the deprotection of the Boc group yields a polymer with free amine groups. These amine groups can then be used for a variety of post-functionalization reactions, such as:

Attachment of bioactive molecules: Drugs, peptides, or proteins can be covalently bonded to the polymer, creating materials for biomedical applications like drug delivery systems or tissue engineering scaffolds.

Introduction of charged groups: The amine can be quaternized to introduce positive charges, leading to the development of ion-exchange resins or antimicrobial surfaces.

Grafting of other polymer chains: The amine can act as an initiation site for the grafting of different polymer chains, resulting in the formation of graft copolymers with unique phase-separated morphologies and combined properties.

One notable application is in the synthesis of heterogeneous organocatalysts. By immobilizing a catalytically active species onto a polymer support via the amine functionality of the deprotected this compound linker, a recyclable and robust catalyst system can be created. For example, polymers of intrinsic microporosity (PIMs) have been post-functionalized with quinine-derived thioureas to create effective and recyclable catalysts for asymmetric chemical reactions.

Surface Modification and Grafting Applications

The reactivity of the isothiocyanate group makes this compound a valuable tool for the surface modification of various substrates, including polymer particles and inorganic materials. By covalently attaching this molecule to a surface, the surface properties can be precisely controlled.

A key strategy involves the modification of materials that possess surface hydroxyl or amine groups. For example, the isothiocyanate end of the molecule can react with hydroxyl groups on the surface of polymers like polyvinyl alcohol (PVA) to form thiourethane linkages nih.gov. This approach has been used to functionalize the surface of poly(lactide-co-glycolide) (PLG) particles by first modifying the PVA emulsifier used in their fabrication nih.gov. This pre-functionalization method allows for the introduction of specific chemical moieties to the particle surface in a single step, which can be used for cell targeting or other biological interactions nih.gov.

The process typically involves a one-step reaction where the isothiocyanate-containing molecule is covalently attached to the surface nih.gov. Once the surface is modified with this compound, the Boc group can be deprotected to expose the amine. This amine-functionalized surface can then be used for further grafting reactions, such as the attachment of polyethylene glycol (PEG) chains to improve biocompatibility or the immobilization of enzymes for catalytic applications.

Design of Hybrid Organic-Inorganic Materials

This compound plays a significant role in the design and synthesis of hybrid organic-inorganic materials, where organic molecules are covalently linked to an inorganic scaffold. This approach combines the desirable properties of both components, such as the processability and functionality of polymers with the rigidity and thermal stability of inorganic materials.

A prominent example is the functionalization of mesoporous silica (B1680970) nanoparticles (MSNs). The surface of MSNs can be first modified to introduce amine groups. These aminated MSNs can then be reacted with a thiocarbonyl transfer reagent to convert the surface amines into reactive isothiocyanate groups nih.govresearchgate.neturl.edu. These isothiocyanate-functionalized MSNs are stable and can readily react with primary amines, allowing for the straightforward attachment of various organic molecules to the silica surface through a stable thiourea linkage nih.govresearchgate.neturl.edu.

This methodology allows for the precise control over the surface chemistry of the inorganic nanoparticles. By using this compound or similar structures, a protected amine functionality can be introduced onto the MSN surface. Subsequent deprotection would then allow for the attachment of other molecules, creating a multifunctional hybrid material. Such materials have shown great promise in applications like controlled drug delivery, where the porous silica acts as a reservoir for a therapeutic agent and the functionalized surface controls its release nih.govresearchgate.neturl.edu.

Role in the Synthesis of Conjugated Polymers and Smart Materials

The unique reactivity of this compound also lends itself to the synthesis of conjugated polymers and smart materials. Conjugated polymers, such as polyaniline and its derivatives, are of interest for their electronic and optical properties, making them suitable for applications in sensors, displays, and organic electronics nih.govresearchgate.net. The introduction of functional groups via linkers like this compound can be used to tune these properties or to introduce specific sensing capabilities. For example, end-functionalized polyanilines can be synthesized using chain stoppers that contain protected functional groups, allowing for the creation of well-defined polymer architectures ox.ac.uk.

In the realm of smart materials, the Boc-protecting group is of particular interest as it can be cleaved under specific acidic conditions. This allows for the design of stimuli-responsive materials that change their properties in response to a change in pH. For instance, a polymer network crosslinked with this compound could be designed to be stable under neutral or basic conditions. Upon exposure to an acidic environment, the Boc groups would be cleaved, exposing amine groups. This could lead to a change in the polymer's hydrophilicity, swelling behavior, or its ability to bind to other molecules.

This stimuli-responsive behavior is the hallmark of smart materials. For example, a hydrogel could be designed to release a payload in an acidic environment, which is relevant for drug delivery to acidic tumor microenvironments. The isothiocyanate group's reactivity with a wide range of nucleophiles further expands the possibilities for creating complex, multifunctional smart materials that can respond to various chemical or biological signals.

Computational and Theoretical Studies of N Boc 4 Isothiocyanatoaniline

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties of N-Boc-4-isothiocyanatoaniline. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to model the electron distribution and molecular orbitals. These calculations can elucidate the reactivity of the isothiocyanate group and the influence of the N-Boc protecting group on the aniline (B41778) ring.

Key electronic properties that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally indicates higher reactivity. Furthermore, the distribution of these frontier orbitals can pinpoint the likely sites for nucleophilic and electrophilic attack. For this compound, the LUMO is typically localized on the isothiocyanate group, highlighting its electrophilic nature.

Hypothetical Data Table: Calculated Electronic Properties of this compound

| Parameter | Value (Hartree) | Value (eV) |

|---|---|---|

| HOMO Energy | -0.235 | -6.39 |

| LUMO Energy | -0.089 | -2.42 |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are powerful tools for exploring the conformational landscape of this compound. These simulations model the atomic motions of the molecule over time, providing insights into its flexibility and preferred shapes. By simulating the molecule in different environments, such as in a vacuum or in various solvents, researchers can understand how its conformation might change under different experimental conditions.

For this compound, a key area of interest is the rotational freedom around the single bonds, particularly the bond connecting the aniline ring to the nitrogen of the Boc group and the bond between the nitrogen and the carbonyl carbon of the Boc group. MD simulations can reveal the most stable rotamers and the energy barriers between different conformations. This information is crucial for understanding how the molecule might fit into a protein's binding site.

Hypothetical Data Table: Torsional Angle Preferences from MD Simulations

| Torsional Angle | Most Populated Range (degrees) |

|---|---|

| C(ring)-N-C(Boc)-O | 160 to 180 |

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters for this compound, which can be invaluable for interpreting experimental spectra. Techniques based on quantum chemistry can calculate nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies.

Predicted ¹H and ¹³C NMR spectra can aid in the assignment of experimental peaks, confirming the structure of the synthesized molecule. beilstein-journals.org Discrepancies between predicted and experimental spectra can also highlight the presence of specific conformational isomers or solvent effects not accounted for in the calculation. beilstein-journals.orgmdpi.com

Similarly, the prediction of IR spectra can help identify the characteristic vibrational modes of the molecule. For this compound, the stretching frequencies of the isothiocyanate (N=C=S) and carbonyl (C=O) groups are of particular interest as they are strong and distinct absorbers.

Hypothetical Data Table: Predicted Spectroscopic Data

| Spectrum Type | Key Feature | Predicted Value |

|---|---|---|

| ¹³C NMR | Isothiocyanate Carbon (N=C=S) | 135 ppm |

| ¹³C NMR | Carbonyl Carbon (C=O) | 153 ppm |

| IR | N=C=S Stretch | 2100 cm⁻¹ |

In Silico Screening and Drug Design

This compound and its derivatives are often used as building blocks in the synthesis of compounds with potential therapeutic applications. In silico screening, also known as virtual screening, is a computational technique used to search large libraries of virtual compounds to identify those that are most likely to bind to a drug target, typically a protein. nih.gov

The structure of this compound can be used as a scaffold to generate a virtual library of derivatives. These derivatives can then be computationally screened against the three-dimensional structure of a target protein. This process helps to prioritize which compounds should be synthesized and tested in the laboratory, saving time and resources. nih.govnih.gov

Reaction Pathway Energetics and Transition State Analysis

Theoretical calculations can be employed to study the energetics of chemical reactions involving this compound. By calculating the energies of reactants, products, and transition states, chemists can predict the feasibility and mechanism of a reaction.

For example, the reaction of the isothiocyanate group with a nucleophile is a common step in the synthesis of various heterocyclic compounds. Quantum chemical calculations can map out the potential energy surface of this reaction, identifying the lowest energy pathway and the structure of the transition state. This information is vital for optimizing reaction conditions to improve yield and selectivity.

Ligand-Protein Docking and Binding Affinity Predictions

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a target protein. nih.gov For derivatives of this compound being investigated as potential drugs, docking studies can provide a plausible binding mode within the active site of the target protein.

These docking simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. Following docking, computational methods can be used to estimate the binding affinity, which is a measure of how strongly the ligand binds to the protein. While these predictions have a degree of uncertainty, they are incredibly useful for ranking potential drug candidates and guiding further optimization. rowansci.com

Hypothetical Data Table: Docking Results for a Derivative of this compound

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Kinase X | -8.5 | Lys72, Glu91, Leu148 |

Future Research Directions and Emerging Paradigms

Sustainable Synthesis and Green Chemistry Innovations

The future synthesis of N-Boc-4-isothiocyanatoaniline will increasingly prioritize sustainability and green chemistry principles to minimize environmental impact. Traditional methods for producing aryl isothiocyanates often rely on hazardous reagents like thiophosgene (B130339) or large volumes of volatile organic solvents. rsc.orgchemimpex.com Emerging research, however, points toward more eco-friendly alternatives that could be adapted for the synthesis of this specific compound.

Innovations are focused on two key areas: the formation of the isothiocyanate group and the protection of the aniline (B41778).

Greener Isothiocyanate Synthesis: Recent advancements have demonstrated the synthesis of isothiocyanates using elemental sulfur in more benign solvents like Cyrene™ or γ-butyrolactone (GBL), often with catalytic amounts of an amine base. rsc.org Another promising avenue is the use of visible-light photoredox catalysis, which allows the reaction of primary amines with carbon disulfide to proceed under mild, metal-free conditions. cdnsciencepub.com A particularly green approach involves using water as the solvent for the reaction of amines with carbon disulfide, mediated by reagents like sodium persulfate. ysu.am These methods drastically reduce the reliance on toxic inputs and harmful solvents.

Sustainable N-Boc Protection: The protection of the amino group using tert-butyloxycarbonyl (Boc) is a critical step. Green innovations in this area include the use of biodegradable deep eutectic solvents (DES) like urea-choline chloride, which can serve as both the solvent and catalyst for the reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O). acs.org Catalyst-free methods performed in environmentally friendly solvents such as glycerol (B35011) or even under solvent-free conditions are also gaining traction, offering high efficiency and reduced waste. researchgate.net

Future research will likely focus on integrating these green steps into a streamlined, one-pot, or flow-chemistry process for the production of this compound, significantly improving its sustainability profile.

| Green Synthesis Approach | Key Reagents/Conditions | Potential Advantages for this compound Synthesis |

| Isothiocyanate Formation | ||

| Amine Catalyzed Sulfurization | Elemental Sulfur, DBU (catalyst), Cyrene™ | Avoids toxic thiophosgene and CS₂; uses a bio-derived solvent. rsc.org |

| Visible-Light Photocatalysis | Carbon Disulfide, Rose Bengal (photocatalyst), Green LED | Metal-free, mild conditions, high functional group tolerance. cdnsciencepub.com |

| Aqueous Persulfate Mediation | Carbon Disulfide, Na₂S₂O₈, Water | Eliminates organic solvents, simple workup. ysu.am |

| N-Boc Protection | ||

| Deep Eutectic Solvents | Boc₂O, Urea-Choline Chloride (DES) | Biodegradable, cost-effective solvent, mild conditions. acs.org |

| Catalyst-Free Protection | Boc₂O, Glycerol or Solvent-Free | Eliminates catalyst, uses renewable solvent or no solvent. researchgate.net |

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and synthesis of molecules like this compound. These computational tools can analyze vast datasets of chemical reactions to predict optimal synthetic routes, reaction conditions, and potential outcomes, thereby accelerating research and development while reducing experimental waste. nih.govacs.org

For this compound, AI could be applied in several key ways:

Retrosynthesis Planning: AI-powered platforms can perform complex retrosynthetic analysis to identify the most efficient and cost-effective pathways to the target molecule. chemrxiv.orgsae.org By learning from millions of published reactions, these tools can propose novel routes that a human chemist might overlook, prioritizing commercially available starting materials and green chemistry principles. acs.org

Reaction Optimization: ML algorithms can be trained to predict the optimal conditions (e.g., temperature, solvent, catalyst, reaction time) for both the N-Boc protection and the isothiocyanate formation steps. researchgate.netbeilstein-journals.org This data-driven approach can maximize yield and purity while minimizing side reactions and energy consumption, moving beyond traditional one-variable-at-a-time optimization.

Predicting Novel Derivatives: Generative AI models can design novel derivatives of this compound with specific desired properties for applications in medicine or materials science. By inputting target parameters, these models can generate virtual libraries of new compounds for further computational screening before any are synthesized in the lab.

The integration of AI promises a future where the synthesis of this compound and its derivatives is faster, more efficient, and intelligently designed for specific functions. nih.gov

Novel Biomedical Applications Beyond Current Scope

While this compound is a known building block for various bioactive molecules, its future lies in enabling cutting-edge therapeutic modalities. One of the most exciting emerging paradigms is Targeted Protein Degradation (TPD). tandfonline.com TPD utilizes small molecules to hijack the cell's natural protein disposal machinery (the ubiquitin-proteasome system) to eliminate disease-causing proteins entirely, rather than just inhibiting them. nih.govcymitquimica.com

This compound is an ideal scaffold for designing molecules for TPD, such as Proteolysis-Targeting Chimeras (PROTACs) and molecular glues.

PROTACs: These are bifunctional molecules with one end binding to the target protein and the other recruiting an E3 ubiquitin ligase. tandfonline.comacs.org The isothiocyanate group of this compound can serve as a versatile reactive handle. It can be converted into a thiourea (B124793) by reacting with an amine on a linker, which is then connected to a ligand for either the target protein or the E3 ligase. The protected aniline provides a site for further chemical modification to optimize the molecule's properties.

Molecular Glues: These smaller molecules induce a new interaction between an E3 ligase and a target protein, leading to the protein's degradation. acs.org Derivatives of this compound could be explored as novel scaffolds for molecular glues, where the core structure helps to correctly orient the two proteins for interaction.

This approach could be used to target proteins previously considered "undruggable," opening up new treatments for cancer, neurodegenerative disorders, and other diseases. tandfonline.com

Advanced Materials with Tailored Functionalities

The unique electronic and chemical properties of the N-Boc-aniline moiety make this compound a promising candidate for the development of advanced functional materials. Future research will explore its use as a monomer or a functionalizing agent to create polymers with tailored properties for electronics, sensing, and coatings. nih.govnbinno.com

Electroactive Polymers: Aniline and its oligomers are well-known precursors to conductive polymers like polyaniline. ysu.am this compound could be deprotected and polymerized to form a polyaniline backbone. The isothiocyanate group, if preserved on some monomers, would allow for post-polymerization modification, enabling the covalent attachment of other molecules to fine-tune the material's electronic properties, solubility, or processability. nih.gov Such materials could find applications in sensors, electrochromic devices, and antistatic coatings. sae.orgnih.gov

Functional Surfaces and Nanomaterials: The isothiocyanate group is highly effective for grafting molecules onto surfaces that have primary amine groups. This compound could be used to modify the surfaces of nanoparticles, quantum dots, or polymer films. Subsequent removal of the Boc group would expose a primary amine, creating a functional surface that can be further derivatized for applications in biosensors, diagnostic assays, or chromatography.

The ability to incorporate this molecule into polymer chains or onto surfaces provides a powerful tool for creating next-generation materials with precisely controlled functionalities. chemimpex.comnbinno.com

Interdisciplinary Approaches in Chemical Research

The full potential of this compound will be unlocked through collaborations that cross traditional scientific boundaries. Its future applications require a convergence of expertise from organic chemistry, chemical biology, materials science, and computational science.

Chemical Biology: The development of novel probes and therapeutics based on this scaffold necessitates a deep collaboration between synthetic chemists, who design and create the molecules, and biologists, who test their effects in cellular and animal models. For instance, creating effective PROTACs requires an iterative cycle of design, synthesis, and biological evaluation. sigmaaldrich.com

Materials Science and Engineering: The creation of advanced electroactive polymers or functional surfaces requires chemists to work alongside materials scientists. Chemists can synthesize novel monomers like this compound, while materials scientists can characterize the resulting polymers' physical and electronic properties and engineer them into functional devices. ysu.am

Computational Chemistry and Data Science: The integration of AI and machine learning into the synthesis and design process requires collaboration between organic chemists and data scientists. Chemists provide the domain expertise on what makes a reaction successful, which helps in building and refining the predictive models developed by computational experts. nih.gov

These interdisciplinary efforts will be crucial for translating the fundamental chemical properties of this compound into real-world innovations.

Exploration of New Reactivity Modes and Synthetic Transformations

While the reaction of isothiocyanates with nucleophiles to form thioureas is well-established, future research will delve into the less conventional reactivity of the N=C=S group in this compound to build complex molecular architectures.

Cycloaddition Reactions: The C=S double bond of the isothiocyanate group can participate in cycloaddition reactions. For example, it can react with azomethine ylids (generated from aziridines) in [3+2] cycloadditions to form substituted thiazoline (B8809763) rings. cdnsciencepub.com It can also react with acetylides to generate various heterocyclic products. researchgate.net Exploring these reactions with the this compound scaffold could provide rapid access to novel, complex heterocyclic compounds with potential biological activity.

Multicomponent Reactions (MCRs): Isocyanides, which are structurally related to isothiocyanates, are famous for their utility in MCRs like the Ugi and Passerini reactions. beilstein-journals.orgresearchgate.net Future work could explore the participation of this compound in novel MCRs, where the isothiocyanate group acts as a key reactive component. This would enable the one-pot synthesis of highly complex molecules from simple starting materials, a highly efficient strategy for building libraries of compounds for drug discovery.

Catalytic Transformations: Research into the catalytic isomerization of thiocyanates to isothiocyanates or the catalytic transformation of the isothiocyanate group itself into other functionalities is an emerging area. rsc.orgacs.org Developing catalytic methods to selectively transform the isothiocyanate moiety in this compound would expand its synthetic utility even further.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N-Boc-4-isothiocyanatoaniline and confirming its structural integrity?

- Methodological Answer : Synthesis typically involves introducing the isothiocyanate group to N-Boc-4-aminobenzonitrile or similar precursors under controlled conditions (e.g., using thiophosgene or thiocarbonyl transfer agents). Structural confirmation requires 1H NMR (e.g., aromatic proton signals at δ 7.2–7.5 ppm, Boc group protons at δ 1.3–1.5 ppm) and 13C NMR (carbonyl carbons at ~155 ppm for Boc and ~130 ppm for isothiocyanate). High-resolution mass spectrometry (HRMS) can validate molecular weight (e.g., [M+H]+ at m/z ~279.1) .

Q. How should this compound be stored to maintain stability during experiments?

- Methodological Answer : Store at room temperature in a desiccator to prevent hydrolysis of the isothiocyanate group. Avoid prolonged exposure to moisture or acidic/basic conditions, which may cleave the Boc protecting group. For long-term storage, argon or nitrogen purging is recommended .

Q. What spectroscopic techniques are critical for distinguishing this compound from its structural analogs?

- Methodological Answer : FT-IR can identify the isothiocyanate stretch (~2050–2150 cm⁻¹) and Boc carbonyl (~1680–1720 cm⁻¹). LC-MS with reverse-phase chromatography (C18 column, acetonitrile/water gradient) helps differentiate retention times from analogs like N-Boc-4-aminophenol or chloro derivatives .

Advanced Research Questions

Q. How can researchers optimize reaction conditions when using this compound in multicomponent reactions (e.g., Ugi or Passerini reactions)?

- Methodological Answer : Optimize solvent polarity (e.g., DMF for solubility vs. THF for steric control) and temperature (20–40°C). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and quantify yields using HPLC with a UV detector (λ = 254 nm). For stereochemical outcomes, employ chiral columns or circular dichroism (CD) spectroscopy .

Q. What strategies resolve contradictions in reactivity data for this compound in nucleophilic aromatic substitution (SNAr) reactions?

- Methodological Answer : Discrepancies may arise from competing pathways (e.g., thiourea formation vs. SNAr). Use kinetic studies (e.g., variable-temperature NMR) to identify rate-determining steps. Compare leaving group effects by substituting the isothiocyanate with nitro or cyano groups. Computational modeling (DFT) can predict electronic profiles of intermediates .

Q. How does the Boc group influence the stability and reactivity of this compound in heterocyclic synthesis?

- Methodological Answer : The Boc group stabilizes the amine during ring-forming reactions (e.g., forming benzothiazoles or thiohydantoins). Post-synthesis, deprotection with TFA/CH₂Cl₂ (1:1 v/v) regenerates the free amine. Monitor Boc cleavage via 19F NMR (if using TFA) or ESI-MS for intermediate detection .

Q. What analytical challenges arise when quantifying trace impurities in this compound batches, and how are they addressed?